![molecular formula C20H25NO2 B2810378 4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 896075-62-0](/img/structure/B2810378.png)
4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The DFT-optimized structure was found to be consistent with that determined by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination using sodium cyanoborohydride in methanol .
Aplicaciones Científicas De Investigación
Fluorescence and Metal Interaction Properties
Research on derivatives of benzo[c]chromen-6-one has explored their potential as fluorescent probes due to their interaction with metals, indicating utility in analytical, environmental, and medicinal chemistry. This suggests that compounds like the one could be studied for their fluorescent properties and metal interaction capabilities, providing valuable tools for sensitive detection methods in various scientific fields (Gülcan et al., 2022).
Synthesis and Antimicrobial Activity
The synthesis of chromen-2-one derivatives has been investigated for their antimicrobial activity. This indicates the potential of such compounds in the development of new antimicrobial agents, highlighting the importance of exploring various synthetic routes and biological activities of these derivatives (Madhura et al., 2014).
Crystal Structure Analysis
Studies have also focused on the crystal structure of chromen-2-one derivatives, aiding in the understanding of their molecular configurations and interactions. This research underpins the importance of structural analysis in drug design and material science, providing a foundation for the development of compounds with specific properties (Manolov et al., 2008).
Pd(II) Complexes and Biological Activity
The formation of Pd(II) complexes with chromone-based Schiff bases has been studied, with a focus on their characterization and biological activity. This research opens avenues for the application of such complexes in medicinal chemistry, particularly in the development of therapeutic agents with antimicrobial and antioxidant properties (Kavitha & Reddy, 2016).
Mecanismo De Acción
While the specific mechanism of action for “4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is not available, similar compounds have shown significant antibacterial and antifungal activity . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .
Direcciones Futuras
The future directions for research on “4-((4-methylpiperidin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” could include further exploration of its potential biological activities, given the significant antibacterial and antifungal activity exhibited by similar compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications.
Propiedades
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-6-8-21(9-7-14)13-17-12-20(22)23-19-11-16-5-3-2-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXCYAXLHCQAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)
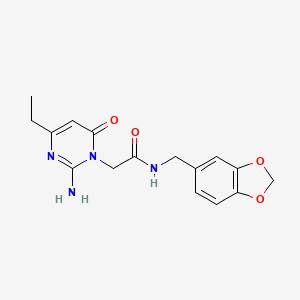

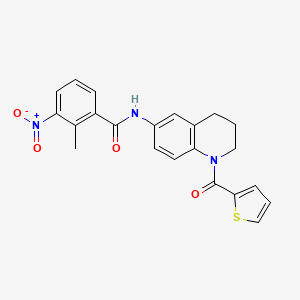
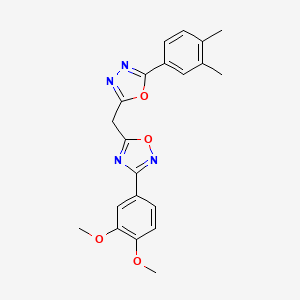
![3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2810306.png)


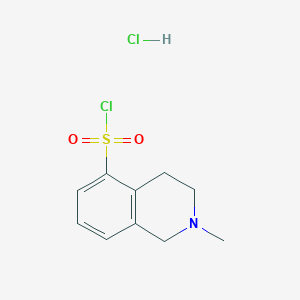
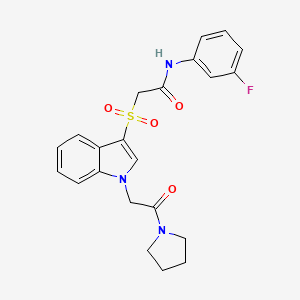
![N-[3-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2810317.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2810318.png)
